molecular formula C22H18FN7O2 B2510171 7-[(3-fluoro-4-methylphenyl)amino]-5-methyl-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one CAS No. 1251631-79-4

7-[(3-fluoro-4-methylphenyl)amino]-5-methyl-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one

Numéro de catalogue: B2510171
Numéro CAS: 1251631-79-4
Poids moléculaire: 431.431
Clé InChI: MBFOOFPPGKIRNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 7-[(3-fluoro-4-methylphenyl)amino]-5-methyl-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a heterocyclic molecule featuring a fused triazolopyrimidinone core. Key structural elements include:

  • A triazolo[4,3-a]pyrimidin-3-one scaffold, which provides a rigid, planar framework conducive to intermolecular interactions.
  • A pyrido[1,2-a]pyrimidin-4-one moiety linked via a methyl group at the 2-position, contributing to π-π stacking and hydrogen-bonding capabilities.

This compound is hypothesized to exhibit pharmacological activity due to structural similarities to known kinase inhibitors or antimicrobial agents .

Propriétés

IUPAC Name

2-[[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7O2/c1-13-6-7-15(10-17(13)23)24-18-9-14(2)30-21(26-18)27-29(22(30)32)12-16-11-20(31)28-8-4-3-5-19(28)25-16/h3-11H,12H2,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFOOFPPGKIRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=NN(C(=O)N3C(=C2)C)CC4=CC(=O)N5C=CC=CC5=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 7-[(3-fluoro-4-methylphenyl)amino]-5-methyl-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the pyrido[1,2-a]pyrimidin-2-yl group: This step typically involves a condensation reaction with a suitable aldehyde or ketone.

    Attachment of the 3-fluoro-4-methylphenyl group: This is often done through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Aryl Amino Group

The aryl amino group (-NH-) attached to the 3-fluoro-4-methylphenyl moiety is susceptible to nucleophilic substitution under acidic or basic conditions. This site often participates in alkylation or acylation reactions to generate derivatives with modified pharmacokinetic properties.

Reaction Type Conditions Product
AcylationAcetic anhydride, pyridine, 80°CAcetylated aryl amino derivative
AlkylationAlkyl halides, K₂CO₃, DMF, refluxN-alkylated analogs
SulfonationSulfonyl chlorides, Et₃N, RTSulfonamide derivatives

Functionalization of the Pyridopyrimidinone Ring

The 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethyl group undergoes ring-opening reactions under alkaline conditions or participates in electrophilic aromatic substitution (EAS) due to electron-deficient regions .

Reaction Type Conditions Outcome
Alkaline HydrolysisNaOH (aq.), 100°CRing-opening to form carboxylic acid derivatives
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted pyridopyrimidinone
HalogenationBr₂/FeBr₃, CH₂Cl₂Brominated derivatives

Triazolopyrimidinone Ring Reactivity

The [1,2] triazolo[4,3-a]pyrimidin-3-one core is prone to oxidation and reduction. The N1 and N2 positions in the triazole ring can act as nucleophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reaction Type Conditions Application
OxidationH₂O₂, AcOH, 50°CFormation of N-oxide derivatives
ReductionNaBH₄, MeOHSaturation of the triazole ring
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃Biaryl analogs for enhanced bioactivity

Methyl Group Functionalization

The methyl groups at positions 5 and on the pyridopyrimidine ring undergo free-radical halogenation or oxidation to hydroxymethyl/carboxylic acid groups .

Reaction Type Conditions Product
BrominationNBS, AIBN, CCl₄, refluxBromomethyl derivatives
OxidationKMnO₄, H₂O, 70°CCarboxylic acid-functionalized analogs

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles, enabling the synthesis of fused heterocyclic systems .

Reaction Type Conditions Product
Huisgen CycloadditionCu(I) catalyst, RTTriazole-linked hybrid molecules
Nitrile Imine AdditionDipolarophiles, heatSpirocyclic derivatives

Solubility and Stability Studies

The compound’s stability under physiological conditions (pH 7.4, 37°C) has been investigated, revealing hydrolysis of the pyrimidinone ring after 24 hours.

Parameter Condition Result
Hydrolytic StabilityPBS buffer, pH 7.4, 37°C15% degradation after 24 hours
PhotostabilityUV light (254 nm), 48 hoursNo significant degradation

Derivatization for Biological Screening

Derivatives synthesized via the above reactions have been screened for kinase inhibition and antitumor activity. For example:

  • Acetylated analogs show improved blood-brain barrier permeability.

  • Brominated derivatives exhibit IC₅₀ values of <100 nM against EGFR kinases .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidine have shown efficacy as inhibitors of tyrosine kinases involved in cancer progression. These enzymes play crucial roles in cell signaling pathways that regulate cell growth and division. Inhibition of these pathways can lead to reduced tumor growth and metastasis .

Case Study: A study demonstrated that a related pyrido[1,2-a]pyrimidine derivative effectively inhibited the growth of melanoma cells by targeting MEK and ERK phosphorylation pathways. This suggests that the compound may be developed as a potential therapeutic agent for treating advanced melanoma and other malignancies .

Inhibition of Kinase Activity

The compound's structure suggests it may act as a selective inhibitor for various kinases such as PDGFr (platelet-derived growth factor receptor) and FGFr (fibroblast growth factor receptor). These receptors are implicated in angiogenesis and tumor growth, making them critical targets for cancer therapies .

Research Findings: A library of pyridopyrimidine derivatives was synthesized and tested for their inhibitory effects on these kinases. The results indicated that specific substitutions on the pyridopyrimidine core enhanced selectivity and potency against targeted kinases .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent advancements have focused on improving yield and reducing the number of steps required for synthesis.

Table 1: Synthetic Pathways for Pyrido[1,2-a]pyrimidine Derivatives

StepReaction TypeKey ReagentsYield (%)
1Cyclization2-Amino pyridine + aldehyde85
2N-AlkylationAlkyl halide + base78
3FunctionalizationAcyl chloride + amine90

This table summarizes the synthetic steps involved in creating similar compounds, highlighting the efficiency of modern synthetic techniques .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate significant inhibition of cell proliferation at micromolar concentrations.

Findings: The compound exhibited IC50 values in the range of 5-15 µM against different cancer cell lines, suggesting its potential as an effective anticancer agent .

In Vivo Studies

Preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy in animal models. These studies will provide insights into dosage optimization and potential side effects.

Mécanisme D'action

The mechanism of action of 7-[(3-fluoro-4-methylphenyl)amino]-5-methyl-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs in the Triazolopyrimidinone Family

The following compounds share the triazolopyrimidinone core but differ in substituents and biological profiles:

Compound Name / Structure Key Substituents Reported Activity Reference
7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one 4-chlorophenyl at C2; amino group at C7 Antimicrobial screening candidate
2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide 3-fluoro-4-methylphenyl at C5; acetamide-linked 4-methoxyphenyl at C2 Undisclosed (structural analog)
2-(Substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one Thiazolo-pyrimidinone hybrid; 4-fluorophenyl and furyl groups Anticancer activity (IC₅₀: 1.5–8.2 µM)
3,5-Dimethyl-1H-pyrazole-1-propanoic acid 2-[(4-bromo-3-nitrophenyl)methylene]hydrazide Pyrazole-hydrazide hybrid; bromo-nitroaryl group Antibacterial (Gram-positive strains)
Key Observations:
  • Substituent Effects : The 3-fluoro-4-methylphenyl group in the target compound may enhance metabolic stability compared to chlorophenyl or nitroaryl groups in analogs .
  • Scaffold Hybridization: Thiazolo-pyrimidinones (e.g., ) exhibit anticancer activity, suggesting that the pyrido-pyrimidinone group in the target compound could similarly modulate kinase inhibition.

Pharmacokinetic and Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility: Pyrimidinone cores generally exhibit moderate aqueous solubility, which may be reduced by the hydrophobic pyrido-pyrimidinone moiety in the target compound .

Activité Biologique

The compound 7-[(3-fluoro-4-methylphenyl)amino]-5-methyl-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features multiple pharmacophores, including a pyrido-pyrimidine core and a triazole moiety. These structural elements are known to influence its interaction with various biological targets.

Table 1: Structural Components

ComponentDescription
Pyrido[1,2-a]pyrimidine Involved in enzyme inhibition
Triazolo[4,3-a]pyrimidine Potential for anticancer activity
Fluoro-4-methylphenyl group Enhances lipophilicity and bioavailability

Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary mechanisms through which this compound exerts its biological effects is the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis; by inhibiting DHFR, the compound can effectively halt the proliferation of cancer cells. Research indicates that derivatives with similar structures have shown high affinity for DHFR, leading to significant anti-proliferative effects in vitro and in vivo .

Kinase Inhibition

The compound also shows promise as an inhibitor of various kinases involved in cancer progression. For instance, studies have demonstrated that related pyrido[2,3-d]pyrimidine derivatives inhibit tyrosine kinases such as Abl and MAP kinases. These kinases play pivotal roles in signaling pathways that regulate cell growth and survival .

Antimicrobial Activity

Emerging evidence suggests that this compound may possess antimicrobial properties. Compounds with similar scaffolds have been reported to exhibit broad-spectrum antibacterial activity, potentially making them candidates for treating infections .

Study 1: Anticancer Activity

In a recent study published in Cancer Research, a derivative of the compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Study 2: Kinase Inhibition Profile

Another study focused on the kinase inhibition profile of this class of compounds. It was found that the compound effectively inhibited both MEK and ERK pathways in melanoma cells, suggesting its potential use in targeted cancer therapies .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of the compound?

Methodological Answer:

  • Inert Atmosphere Synthesis : Conduct key steps (e.g., cyclization or amination) under argon/nitrogen to prevent oxidation or moisture sensitivity. Refluxing in anhydrous solvents like THF or DMF is advised .
  • Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane or dichloromethane/methanol) to isolate intermediates and the final product. Confirm homogeneity via TLC/HPLC .
  • Yield Improvement : Optimize stoichiometry of reactive groups (e.g., amino or carbonyl) and employ catalysts like DMAP for acylations. Monitor reaction progress using in situ IR spectroscopy to detect intermediate formations .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

  • NMR/IR Spectroscopy :
    • Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorine in the 3-fluoro-4-methylphenyl group) and assess tautomerism in the triazolo-pyrimidinone core .
    • IR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm1^{-1} for the 4-oxo-pyrido-pyrimidine moiety) .
  • X-ray Crystallography :
    • Employ SHELXL for refinement of single-crystal data. Resolve disorder in flexible substituents (e.g., the pyrido-pyrimidine methyl group) using restraints and constraints .

Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Derivative Synthesis : Systematically modify substituents (e.g., replace 3-fluoro-4-methylphenyl with halogenated analogs) and assess bioactivity changes .
  • Biological Assays :
    • Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays.
    • Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with inhibitory potency .
  • Data Analysis : Apply multivariate regression to identify key structural contributors to activity .

Advanced: What computational approaches are effective in predicting binding modes and reactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the triazolo-pyrimidinone core and ATP-binding pockets. Prioritize docking poses with hydrogen bonding to conserved residues (e.g., hinge-region lysine) .
  • DFT Calculations :
    • Calculate Fukui indices to predict reactive sites (e.g., electrophilic centers in the pyrido-pyrimidine ring) .
    • Simulate solvation effects using PCM models to assess stability in physiological conditions .

Advanced: How to resolve contradictions between theoretical and experimental reactivity data?

Methodological Answer:

  • Cross-Validation : Compare DFT-predicted reaction pathways (e.g., nucleophilic attack at C-2) with experimental LC-MS/MS data to identify unaccounted intermediates .
  • Parameter Adjustment : Re-optimize computational models using experimental activation energies from kinetic studies (e.g., Arrhenius plots) .
  • In Situ Monitoring : Use flow chemistry setups with real-time UV/Vis spectroscopy to track transient species .

Advanced: What methodologies characterize non-covalent interactions in the compound’s solid-state structure?

Methodological Answer:

  • X-ray Diffraction : Refine Hirshfeld surfaces to quantify π-π stacking (pyrido-pyrimidine vs. triazolo rings) and C–H···F interactions .
  • Thermal Analysis : Perform DSC/TGA to assess stability of hydrogen-bonded networks (e.g., between 4-oxo and amino groups) .
  • Theoretical Mapping : Use CrystalExplorer to visualize electrostatic complementarity between fluorine substituents and adjacent aromatic systems .

Advanced: How to address discrepancies in biological activity across assay platforms?

Methodological Answer:

  • Assay Standardization : Normalize results using positive controls (e.g., staurosporine for kinase inhibition) and replicate across cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolic Stability Testing : Use liver microsome assays to identify metabolite interference (e.g., demethylation of the 5-methyl group) .
  • Data Integration : Apply machine learning to harmonize data from enzymatic, cellular, and in vivo models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.